Perfluoro(isopropylcyclohexane)

Catalog No.
S3319938
CAS No.
423-02-9
M.F
C9F18
M. Wt
450.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro(isopropylcyclohexane)

CAS Number

423-02-9

Product Name

Perfluoro(isopropylcyclohexane)

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane

Molecular Formula

C9F18

Molecular Weight

450.07 g/mol

InChI

InChI=1S/C9F18/c10-1(2(11,8(22,23)24)9(25,26)27)3(12,13)5(16,17)7(20,21)6(18,19)4(1,14)15

InChI Key

OXQHQHZMHCGTFY-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F

PFCIC is a fully fluorinated derivative of isopropylcyclohexane, meaning all its hydrogen atoms are replaced with fluorine atoms. It belongs to a class of perfluorinated cycloalkanes (PFCAs) known for their unique properties [].

The significance of PFCIC lies in its potential use as a:

  • Pharmaceutical intermediate: Due to its chemical stability and specific properties, PFCIC can serve as a building block for the synthesis of novel pharmaceuticals [].
  • Electronic material: Its electrical insulating properties make it a potential candidate for use in electronic devices [].

Molecular Structure Analysis

PFCIC possesses a cyclohexane ring structure with all its six carbon atoms bonded to fluorine atoms. An isopropyl group (C3H7) is attached to one of the carbons, where all three hydrogens are also replaced with fluorine atoms, resulting in the formula C₉F₁₈ [].

Key features of its structure include:

  • High degree of fluorination: This imparts unique properties like high thermal and chemical stability, but also raises concerns about environmental persistence [].
  • Cyclohexane ring: The ring structure contributes to its rigidity and specific shape, potentially influencing its interactions with other molecules [].

Chemical Reactions Analysis

Decomposition of PFCIC likely occurs at high temperatures, releasing smaller perfluorinated fragments and potentially hydrogen fluoride (HF) if it breaks down incompletely. The specific breakdown products and conditions would require further investigation.


Physical And Chemical Properties Analysis

  • High melting and boiling points: Due to the strong carbon-fluorine bonds, PFCIC likely has a high melting and boiling point.
  • Low solubility in water: The highly fluorinated nature makes it more soluble in organic solvents than water.
  • Chemical stability: The strong carbon-fluorine bonds make it resistant to attack by many chemicals.

Currently, there's no scientific research readily available on the specific mechanism of action of PFCIC in biological systems or its interaction with other compounds.

  • Environmental persistence: Due to their strong carbon-fluorine bonds, PFCAs can persist in the environment for a long time, raising concerns about bioaccumulation [].
  • Potential health effects: Some studies suggest potential links between exposure to PFCAs and certain health problems, although the specific effects of PFCIC require further investigation.

XLogP3

6

Wikipedia

Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-19

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